molecular formula C12H15ClSi B12635356 1-Chloro-2-methylidene-1-phenylsilinane CAS No. 919801-01-7

1-Chloro-2-methylidene-1-phenylsilinane

Cat. No.: B12635356
CAS No.: 919801-01-7
M. Wt: 222.78 g/mol
InChI Key: QCACILGINUXTQR-UHFFFAOYSA-N
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Description

1-Chloro-2-methylidene-1-phenylsilinane is a chemical compound with the molecular formula C10H11ClSi. It is characterized by the presence of a chlorine atom, a methylidene group, and a phenyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methylidene-1-phenylsilinane typically involves the reaction of phenylsilane with chloromethylidene reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methylidene-1-phenylsilinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted silanes .

Scientific Research Applications

1-Chloro-2-methylidene-1-phenylsilinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methylidene-1-phenylsilinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

    1-Chloro-2-phenylacetylene: Shares the phenyl and chlorine groups but differs in the presence of an acetylene group.

    1-Bromo-2-methylidene-1-phenylsilinane: Similar structure with a bromine atom instead of chlorine.

    1-Chloro-2-methylidene-1-phenylsilane: Similar structure but lacks the silicon atom

Uniqueness: 1-Chloro-2-methylidene-1-phenylsilinane is unique due to the presence of both a chlorine atom and a methylidene group attached to a silicon atom.

Properties

CAS No.

919801-01-7

Molecular Formula

C12H15ClSi

Molecular Weight

222.78 g/mol

IUPAC Name

1-chloro-2-methylidene-1-phenylsilinane

InChI

InChI=1S/C12H15ClSi/c1-11-7-5-6-10-14(11,13)12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2

InChI Key

QCACILGINUXTQR-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC[Si]1(C2=CC=CC=C2)Cl

Origin of Product

United States

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